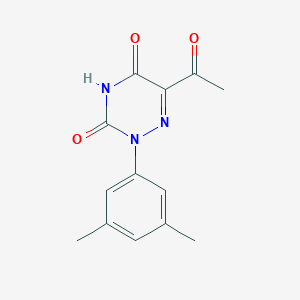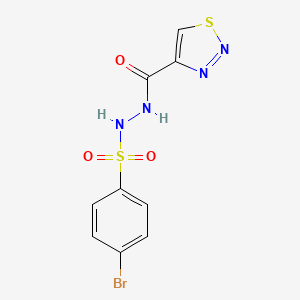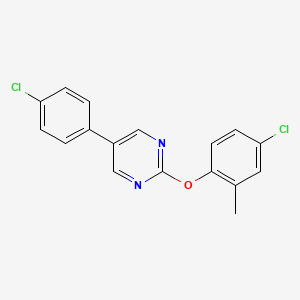
6-acetyl-2-(3,5-dimethylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
Vue d'ensemble
Description
6-Acetyl-2-(3,5-dimethylphenyl)-1,2,4-triazine-3,5(2H,4H)-dione, abbreviated as 6-ADT, is a chemical compound that has been studied for its potential to be used in scientific research. 6-ADT is a heterocyclic compound that belongs to the triazine family and has a molecular weight of 218.26 g/mol. It is a yellow-colored solid that has a melting point of approximately 100 °C and is soluble in ethanol, methanol, chloroform, and dimethyl sulfoxide. 6-ADT has a variety of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 6-ADT is not yet fully understood. However, it has been proposed that 6-ADT is a proton donor and may act as a catalyst in certain reactions. It has also been suggested that 6-ADT may act as an inhibitor of certain enzymes and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-ADT are not yet fully understood. Studies have shown that 6-ADT may have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 6-ADT has been shown to have an inhibitory effect on the enzyme 5-lipoxygenase (5-LOX), which is involved in the metabolism of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-ADT in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to be used as a reagent in organic reactions. However, 6-ADT also has several limitations. For example, 6-ADT is unstable and can decompose in the presence of oxygen and light. In addition, 6-ADT is toxic and should be handled with caution.
Orientations Futures
There are several potential future directions for the study of 6-ADT. One of the most promising areas of research is the use of 6-ADT as an inhibitor of enzymes involved in inflammation and fatty acid metabolism. Additionally, further research is needed to better understand the mechanism of action of 6-ADT and to explore its potential applications in drug development. Additional research is also needed to explore the biochemical and physiological effects of 6-ADT and to determine its potential therapeutic applications. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for 6-ADT.
Applications De Recherche Scientifique
6-ADT has a variety of applications in scientific research. One of the most common applications is in the synthesis of other compounds. 6-ADT can be used as a starting material for the synthesis of various compounds, such as 5-chloro-2-methyl-1,2,4-triazine-3,5-dione and 2-methyl-1,2,4-triazine-3,5-dione. In addition, 6-ADT has been studied for its potential use as a reagent in organic reactions, such as the Diels-Alder reaction and the Wittig reaction.
Propriétés
IUPAC Name |
6-acetyl-2-(3,5-dimethylphenyl)-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-7-4-8(2)6-10(5-7)16-13(19)14-12(18)11(15-16)9(3)17/h4-6H,1-3H3,(H,14,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOOTTCDPRCYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)NC(=O)C(=N2)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3037382.png)
![2-(4-chlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B3037387.png)
![2-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B3037388.png)
![4-Chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B3037391.png)
![4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B3037392.png)
![2-chloro-4-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3-carbonitrile](/img/structure/B3037393.png)
![(E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3037395.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-1-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3037396.png)


![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) 3-chlorobenzoate](/img/structure/B3037402.png)
![2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037403.png)
![2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B3037404.png)